molecular formula C13H22N2 B1214155 1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane CAS No. 83843-49-6

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane

Cat. No. B1214155
CAS RN: 83843-49-6
M. Wt: 206.33 g/mol
InChI Key: LEUPJNFHCWHPOC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane, also known as DMPP, is a chemical compound with the formula C11H17NO . It is a useful research chemical used for a variety of research applications .


Synthesis Analysis

The antiarrhythmic 1-(2,6-dimethylphenylamino)-2-dimethylamino-propane was labelled with 14C for pharmacokinetic study . A convenient synthesis was reported, using 2-bromopropionyl-1-14C chloride .

Scientific Research Applications

Antiarrhythmic Agents

Applications:

Polymer Chemistry and Responsive Polymers

Applications:

Catalysis and Nanomaterials

Applications:

Conformational Studies and Biopolymers

Applications:

Mechanism of Action

Target of Action

The primary target of this compound, also known as Tocainide , is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle, and its modulation can have significant effects on cellular excitability .

Mode of Action

Tocainide acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels . The antiarrhythmic actions are mediated through effects on sodium channels in Purkinje fibers .

Biochemical Pathways

The compound’s interaction with sodium channels leads to dose-dependent decreases in sodium and potassium conductance, thereby decreasing the excitability of myocardial cells . This modulation of ion conductance can affect various biochemical pathways, particularly those involved in the generation and propagation of electrical signals in the heart and nervous system .

Pharmacokinetics

Following oral administration, the bioavailability of Tocainide approaches 100 percent, and is unaffected by food

Result of Action

The molecular and cellular effects of Tocainide’s action primarily involve the reduction of cellular excitability. By decreasing sodium and potassium conductance, the compound reduces the ability of cells to generate and propagate action potentials . This can lead to a decrease in abnormal electrical activity in the heart, helping to control arrhythmias .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of Tocainide.

properties

IUPAC Name

1-N-(2,6-dimethylphenyl)-2-N,2-N-dimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-10-7-6-8-11(2)13(10)14-9-12(3)15(4)5/h6-8,12,14H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPJNFHCWHPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NCC(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201003926
Record name N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201003926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylphenylamino)-2-dimethylaminopropane

CAS RN

83843-49-6
Record name Gyki 23107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083843496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~-(2,6-Dimethylphenyl)-N~2~,N~2~-dimethylpropane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201003926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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